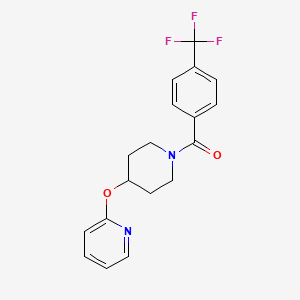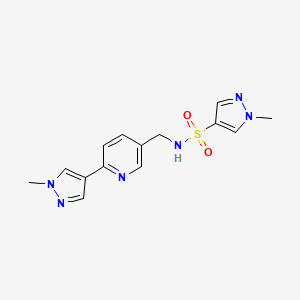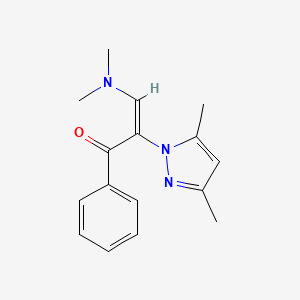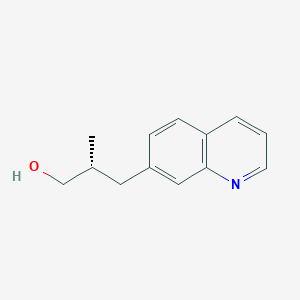
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural and Theoretical Studies
Research has delved into the structural characteristics and theoretical calculations of compounds similar to (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone. For instance, studies have confirmed the structure of related compounds through single crystal X-ray diffraction, revealing specific conformations and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications in synthesis and material science (Karthik et al., 2021).
Synthesis and Antimicrobial Activity
Several papers have reported on the synthesis of new derivatives containing pyridin-4-yl methanone structures, demonstrating their antimicrobial activity. These studies highlight the compound's utility in developing new antimicrobial agents, with some derivatives showing good activity comparable to standard drugs (Kumar et al., 2012). This line of research is essential for discovering new therapeutic agents.
Optical and Electronic Properties
Another area of application involves the examination of the optical and electronic properties of related compounds. Research focusing on the synthesis of derivatives and their characterized optical properties, such as absorption and fluorescence spectra, reveals potential applications in developing new materials with specific optical characteristics, useful in electronics and photonics (Volpi et al., 2017).
Crystallography and Material Science
The crystal structure analysis of compounds structurally similar to this compound has provided insights into their potential applications in material science. The analysis of these structures helps understand the molecular interactions and stability, which are critical for designing materials with desired properties (Revathi et al., 2015).
Organic Synthesis
Research also includes the development of efficient synthetic methods for producing compounds with pyridin-4-yl methanone structures, which are valuable intermediates in organic synthesis. These studies offer pathways to synthesize complex molecules efficiently, which can be applied in pharmaceuticals, agrochemicals, and organic materials (Zhang et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve elucidating its synthesis, molecular structure, and mechanism of action. Additionally, its physical and chemical properties could be characterized, and its safety profile could be determined. Finally, potential applications, such as in pharmaceuticals or materials science, could be explored .
Propiedades
IUPAC Name |
(4-pyridin-2-yloxypiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)14-6-4-13(5-7-14)17(24)23-11-8-15(9-12-23)25-16-3-1-2-10-22-16/h1-7,10,15H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNPSQBGOUACLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)


![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895095.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)
![5-benzyl-2-(2,5-dimethylbenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2895102.png)



![8-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2895107.png)

![2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2895111.png)